1,4-Naphthalenedipropanoic acid
Description
1,4-Naphthalenedipropanoic acid (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring two propanoic acid groups at the 1,4-positions of the naphthalene ring. While direct structural data for this compound is absent in the provided evidence, its analogs and related polycarboxylic acids are frequently studied in organic synthesis and materials science. For instance, compounds like 1,4-dihydronaphthalene-1,4-dione (CAS: 130-15-4) and naphthoquinone derivatives share structural similarities, often serving as precursors or intermediates in catalytic hydrogenation or polymerization reactions .
Properties
CAS No. |
118071-16-2 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-[4-(2-carboxyethyl)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14/h1-6H,7-10H2,(H,17,18)(H,19,20) |
InChI Key |
AMUCOYPKTLXIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedipropanoic acid can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using molecular oxygen in the presence of catalysts such as cobalt acetate, manganese acetate, and potassium bromide. The reaction is typically carried out in glacial acetic acid as a solvent .
Another method involves the direct oxidation of 1-methyl-4-acetonaphthone with oxygen. This method is advantageous due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of 1,4-naphthalenedipropanoic acid often involves the use of large-scale oxidation processes. The starting materials, such as 1,4-dimethylnaphthalene or 1-methyl-4-acetonaphthone, are oxidized using molecular oxygen in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Singlet Oxygen (¹O₂) Quenching
NDPA derivatives demonstrate high singlet oxygen quenching efficiency, critical for photodynamic therapy applications:
-
Disodium 1,4-naphthalenedipropionate (NDP) exhibits a total quenching rate constant .
-
Electron-donating groups enhance , while steric hindrance reduces reactivity .
| Compound | Application | |
|---|---|---|
| DHPN | Biological O₂(¹Δg) acceptor | |
| NDP (NDPA derivative) | Photochemical studies |
Acid-Base Reactivity
The dual carboxylic acid groups undergo dissociation with pKa values influenced by the naphthalene ring’s electron-withdrawing effects:
-
First dissociation : pKa ≈ 3.1 (similar to naphthoic acid) .
-
Second dissociation : pKa ≈ 5.2 due to reduced acidity after initial deprotonation .
| Compound | pKa (First) | pKa (Second) |
|---|---|---|
| 1,4-Naphthalenedipropanoic acid | ~3.1 | ~5.2 |
| Acetic acid | 4.8 | – |
| 1-Naphthoic acid | 3.1 | – |
Esterification and Amidation
The propanoic acid groups participate in nucleophilic acyl substitution:
-
Esterification : Reflux with H₂SO₄ in ethanol yields diethyl esters .
-
Amidation : Reaction with amines (e.g., 3-amino-1,2-propanediol) forms biologically active amides .
Mechanism :
-
Protonation of carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by alcohol/amine.
Decarboxylation Under Thermal Conditions
NDPA undergoes decarboxylation at elevated temperatures, forming naphthalene derivatives:
-
Product : 1,4-dimethylnaphthalene (via loss of CO₂).
Photochemical Reactions
The naphthalene core facilitates UV-induced reactions:
-
Endoperoxide formation : Reacts with ¹O₂ to form stable endoperoxides, which thermally release ¹O₂ (applications in controlled oxidative therapies) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Functional Groups | Reactivity Highlight |
|---|---|---|
| 1,4-Naphthalenedicarboxylic acid | Two –COOH groups | Polymer crosslinking |
| 1-Naphthalenesulfonic acid | –SO₃H | Dye synthesis |
| 1,4-Naphthalenedipropanoic acid | Two –CH₂CH₂COOH groups | High ¹O₂ quenching, bioactivity |
Scientific Research Applications
1,4-Naphthalenedipropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dihydronaphthalene-1,4-dione (CAS: 130-15-4)
- Structural Differences: Unlike 1,4-naphthalenedipropanoic acid, this compound contains a diketone moiety instead of carboxylic acid groups. The conjugated quinoid system in 1,4-dihydronaphthalene-1,4-dione facilitates redox reactivity, whereas the dipropanoic acid groups in 1,4-naphthalenedipropanoic acid promote hydrogen bonding and metal coordination .
- Applications: 1,4-Dihydronaphthalene-1,4-dione derivatives are key in synthesizing bioactive molecules (e.g., alisiaquinone A) and organic semiconductors. In contrast, dipropanoic acid analogs may excel in polymer crosslinking or as ligands in catalysis .
4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol
- Functional Group Variation: These bisphenol analogs (from ) replace carboxylic acids with hydroxyl and sulfonyl groups. This difference drastically alters polarity and reactivity: Hydrogen Bonding: Bisphenols form strong intermolecular hydrogen bonds, whereas 1,4-naphthalenedipropanoic acid’s carboxylic acids enable both hydrogen bonding and ionic interactions. Thermal Stability: Sulfonyl groups in 4,4'-sulfonyldiphenol enhance thermal resistance compared to carboxylic acids, which may decompose at high temperatures .
(R)-Norsalvianolic Acid L
- Complexity and Bioactivity: This polyphenolic compound () features multiple hydroxyl and carboxylic acid groups on a dihydronaphthalene scaffold. Its structural complexity contrasts with the simpler 1,4-naphthalenedipropanoic acid, enabling unique bioactivities like antioxidant properties. However, the latter’s symmetry may favor crystallinity and ease of synthesis .
Comparative Physicochemical Properties
Table 1: Key properties of 1,4-naphthalenedipropanoic acid and analogs
| Compound | Molecular Formula | logP | Hydrogen Bond Donors | Applications |
|---|---|---|---|---|
| 1,4-Naphthalenedipropanoic acid | C₁₆H₁₄O₄ (inferred) | -2.8* | 4 (estimated) | Polymers, catalysis |
| 1,4-Dihydronaphthalene-1,4-dione | C₁₀H₆O₂ | ~1.5 | 0 | Bioactive synthesis, electronics |
| 4,4'-Sulfonyldiphenol | C₁₂H₁₀O₄S | ~2.1 | 2 | High-performance polymers |
| (R)-Norsalvianolic Acid L | C₂₈H₂₂O₁₁ | ~0.5 | 8 | Antioxidants, pharmaceuticals |
Note: logP values for 1,4-naphthalenedipropanoic acid are inferred from L-aspartic acid analogs ().
Biological Activity
1,4-Naphthalenedipropanoic acid (NDPA) is a compound derived from naphthalene, known for its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potential of NDPA, supported by case studies and research findings.
Synthesis of 1,4-Naphthalenedipropanoic Acid
The synthesis of NDPA typically involves the malonic synthesis method, which utilizes 1,4-dimethylnaphthalene as a precursor. The process includes bromination, hydrolysis, and decarboxylation steps to yield NDPA. A notable study demonstrated successful synthesis with an 87% yield using acid-catalyzed esterification methods .
Biological Mechanisms
NDPA exhibits various biological activities attributed to its ability to generate reactive oxygen species (ROS) and interact with biological macromolecules. The following mechanisms are significant:
- Antitumoral Activity : NDPA has shown potential as an anticancer agent by inducing oxidative stress in tumor cells. The compound's redox properties allow it to form semiquinones and dianions, which can damage cellular components and trigger apoptosis .
- Antimicrobial Effects : Research indicates that NDPA derivatives possess antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes and inhibit essential enzymatic processes .
Antitumoral Studies
A study by Micheletti et al. highlighted the effectiveness of NDPA derivatives against various cancer cell lines. The research indicated that these compounds could inhibit cell proliferation by inducing ROS-mediated apoptosis. Specifically, compounds with hydroxyl substitutions on the naphthalene ring exhibited enhanced cytotoxicity against breast cancer cells .
Antimicrobial Evaluations
In another evaluation, derivatives of NDPA were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting that NDPA could serve as a lead compound for developing new antibiotics .
Comparative Biological Activity Table
Q & A
Q. How can researchers standardize protocols for reproducibility across labs?
- Methodological Answer : Adhere to Cochrane Handbook guidelines for systematic reviews, documenting all variables (e.g., equipment calibration, reagent batches) . Share raw data and spectra in open-access repositories. Use interlaboratory comparisons to identify protocol deviations, as seen in polymer crosslinking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
